9-benzyl-3-chloro-9H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-benzyl-3-chlorocarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOXGJARQSVGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Advanced Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual atoms. For 9-benzyl-3-chloro-9H-carbazole and its analogues, ¹H and ¹³C NMR are fundamental for assigning the structure, while advanced NMR techniques can reveal more complex stereochemical and conformational details. nih.gov
¹H NMR Spectroscopic Analysis of this compound and its Derivatives
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In this compound derivatives, distinct signals are observed for the aromatic protons on the carbazole (B46965) and benzyl (B1604629) moieties, as well as the methylene (B1212753) protons of the benzyl group.
For instance, in a derivative where a formyl group is introduced at the 3-position of a 9-benzyl-9H-carbazole, the methylene protons (CH₂) of the benzyl group typically appear as a singlet around 5.71 ppm. nih.gov The aromatic protons exhibit complex splitting patterns in the range of 7.0 to 8.7 ppm, with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern. nih.gov For example, the proton at the C4 position often appears as a singlet due to the substitution at C3. nih.gov
Derivatives with different substituents on the benzyl group or the carbazole ring will show characteristic changes in their ¹H NMR spectra. For example, the presence of an electron-donating or electron-withdrawing group on the benzyl ring will shift the signals of the benzyl protons and the adjacent carbazole protons. nih.gov
Table 1: Representative ¹H NMR Data for 9-benzyl-9H-carbazole Derivatives
| Compound | Functional Groups | Key ¹H NMR Signals (ppm) |
|---|---|---|
| (E)-2-((9-Benzyl-9H-carbazol-3-yl)methylene)hydrazine-1-carboximidamide | -CH=N-NH-C(=NH)NH₂ | 11.91 (s, 1H, NH), 8.67 (s, 1H, CH=N), 8.34 (s, 1H, Ar-H), 5.71 (s, 2H, CH₂) nih.gov |
| 6-(9-Benzyl-9H-carbazol-3-yl)-N²,N²-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine | Triazine, -N(CH₃)₂ | 8.83 (br s, 2H, NH₂), 5.97 (s, 1H, CH), 5.70 (s, 2H, CH₂), 3.07 (s, 6H, CH₃) nih.gov |
This table is interactive. Click on the compound names for more detailed information where available.
¹³C NMR Spectroscopic Analysis and Chemical Shift Correlations
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents.
In 9-substituted carbazole derivatives, the carbon signals are typically observed in the aromatic region (100-150 ppm), with the specific shifts dependent on the nature of the substituent. For example, in N-substituted carbazoles, the carbons of the carbazole core typically resonate between 109 and 141 ppm. rsc.orgrsc.org The introduction of a chloro group at the C3 position would be expected to influence the chemical shifts of the surrounding carbon atoms, particularly C3, C2, and C4.
A study on 9-benzyl-3,6-diiodo-9H-carbazole highlighted the importance of theoretical calculations to accurately predict ¹³C chemical shifts, especially for carbons bonded to heavy atoms like iodine. researchgate.net Similar considerations would apply to this compound, where the chlorine atom influences the electronic environment.
Table 2: Representative ¹³C NMR Data for Carbazole Derivatives
| Compound | Key ¹³C NMR Signals (ppm) |
|---|---|
| 1,2-di(9H-carbazol-9-yl)benzene | 139.9, 134.5, 130.5, 128.9, 125.3, 123.4, 119.9, 119.8, 109.7 rsc.org |
| 9-Phenyl-9H-carbazole | 140.9, 137.7, 129.8, 127.4, 127.1, 125.9, 123.3, 120.3, 119.9, 109.7 rsc.org |
This table is interactive. Click on the compound names for more detailed information where available.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Advanced two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within the molecule.
Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, which is crucial for determining the conformation and stereochemistry of the molecule. rsc.org Variable temperature NMR studies can also be employed to investigate dynamic processes, such as rotational barriers around single bonds. rsc.org These advanced methods are particularly useful for studying the three-dimensional structure of carbazole derivatives in solution. rsc.orgauremn.org.br
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds and functional groups present.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings and the CH₂ group, C=C stretching of the aromatic rings, and the C-N stretching of the carbazole moiety. The C-Cl stretching vibration would also be present, typically in the fingerprint region of the spectrum.
In derivatives of this compound containing other functional groups, additional characteristic peaks will appear. For example, a carbonyl group (C=O) in a ketone or aldehyde derivative will show a strong absorption band in the region of 1650-1750 cm⁻¹. tandfonline.comresearchgate.net An amino group (NH₂) will exhibit stretching vibrations in the 3300-3500 cm⁻¹ region. nih.gov
Table 3: Characteristic IR Absorption Bands for 9-benzyl-9H-carbazole Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference Compound Example |
|---|---|---|
| N-H and N-H₂ (amine/amide) | 3100 - 3500 | (E)-2-((9-Benzyl-9H-carbazol-3-yl)methylene)hydrazine-1-carboximidamide nih.gov |
| C=O (carbonyl) | 1646 | (E)-N'-((9-Benzyl-9H-carbazol-3-yl)methylene)isonicotinohydrazide tandfonline.com |
| C=N (imine) | 1600 - 1631 | (E)-2-((9-Benzyl-9H-carbazol-3-yl)methylene)hydrazine-1-carboximidamide nih.gov |
This table is interactive. Click on the functional group for more general information.
Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for carbazole derivatives include cleavage of the benzyl group, loss of the chloro substituent, and fragmentation of the carbazole ring system itself. libretexts.org The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental composition. tandfonline.com
X-ray Crystallography for Solid-State Structural Characterization
While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique can determine bond lengths, bond angles, and intermolecular interactions with high precision.
A single-crystal X-ray diffraction study of a carbazole derivative, such as 9-benzyl-3-bromo-9H-carbazole, can provide definitive proof of its structure. nih.govnih.gov Such studies have shown that the carbazole ring system is essentially planar. nih.gov The analysis would also reveal the dihedral angle between the carbazole ring and the benzyl group, as well as any significant intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding. nih.gov Similar detailed structural information would be expected from an X-ray crystallographic analysis of this compound. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (E)-2-((9-Benzyl-9H-carbazol-3-yl)methylene)hydrazine-1-carboximidamide |
| 6-(9-Benzyl-9H-carbazol-3-yl)-N²,N²-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine |
| (E)-N'-((9-Benzyl-9H-carbazol-3-yl)methylene)isonicotinohydrazide |
| 1,2-di(9H-carbazol-9-yl)benzene |
| 9-Phenyl-9H-carbazole |
| (E)-2-((9-Ethyl-9H-carbazol-3-yl)methylene)hydrazine-1-carbothioamide |
| 9-benzyl-3,6-diiodo-9H-carbazole |
Crystal Structure Determination of 9-benzyl-3-bromo-9H-carbazole and related analogs
The crystal structure of 9-benzyl-3-bromo-9H-carbazole has been successfully determined using single-crystal X-ray diffraction. nih.govresearchgate.net The compound was synthesized through the N-alkylation of 3-bromo-9H-carbazole with (chloromethyl)benzene. nih.govresearchgate.net Colorless block-like crystals suitable for X-ray analysis were obtained by slow evaporation from a solution of chloroform (B151607) and ethanol. researchgate.net
The crystallographic analysis revealed that 9-benzyl-3-bromo-9H-carbazole crystallizes in the orthorhombic space group Pna2₁ at a temperature of 113 K. nih.govresearchgate.net The unit cell contains four molecules (Z = 4). nih.govresearchgate.net Detailed crystallographic data for this compound and a related analog, 3-bromo-9-(4-chlorobenzyl)-9H-carbazole, are presented below. The latter also crystallizes in the orthorhombic Pna2₁ space group, highlighting a similar packing arrangement. iucr.org
| Parameter | 9-benzyl-3-bromo-9H-carbazole nih.govresearchgate.net | 3-bromo-9-(4-chlorobenzyl)-9H-carbazole iucr.org |
|---|---|---|
| Chemical Formula | C₁₉H₁₄BrN | C₁₉H₁₃BrClN |
| Formula Weight (g/mol) | 336.22 | 370.66 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pna2₁ | Pna2₁ |
| a (Å) | 17.629 (3) | 17.272 (4) |
| b (Å) | 14.666 (2) | 15.789 (3) |
| c (Å) | 5.6420 (8) | 5.5948 (11) |
| Volume (ų) | 1458.7 (4) | 1525.7 (5) |
| Z | 4 | 4 |
| Temperature (K) | 113 | 113 |
| Radiation | Mo Kα | Mo Kα |
| R-factor | 0.036 | 0.023 |
The data collection for 9-benzyl-3-bromo-9H-carbazole was performed on a Rigaku Saturn diffractometer, and a multi-scan absorption correction was applied. nih.govresearchgate.net The structure was solved using SHELXS97 and refined with SHELXL97. nih.gov
Analysis of Dihedral Angles and Planarity of the Carbazole Ring System
A key structural feature of the 9-benzyl-3-halo-9H-carbazole series is the planarity of the carbazole moiety and its orientation relative to the benzyl substituent. In 9-benzyl-3-bromo-9H-carbazole, the carbazole ring system is noted to be essentially planar, with a root-mean-square (r.m.s.) deviation of the non-hydrogen atoms from the mean plane of only 0.013 Å. nih.govresearchgate.netnih.govscite.ai This high degree of planarity is a characteristic feature of the carbazole core. nih.govnih.govnih.govscienceopen.com
The spatial arrangement of the benzyl group with respect to the carbazole plane is defined by the dihedral angle between them. For 9-benzyl-3-bromo-9H-carbazole, this angle is 87.1 (2)°. nih.govnih.govscite.ai In a separate report, a slightly different value of 92.9 (2)° was mentioned. researchgate.net This near-perpendicular orientation minimizes steric hindrance between the two aromatic systems. This conformational preference is consistently observed across a range of related N-benzyl carbazole derivatives.
| Compound | Carbazole Ring System Planarity (r.m.s. deviation, Å) | Dihedral Angle between Carbazole and Benzyl/Phenyl Ring (°) | Reference |
|---|---|---|---|
| 9-benzyl-3-bromo-9H-carbazole | 0.013 | 87.1 (2) | nih.govnih.govscite.ai |
| 9-benzyl-9H-carbazole | 0.037 and 0.042 (two molecules in asymmetric unit) | 85.29 (8) and 89.89 (7) | researchgate.net |
| 3-bromo-9-(4-chlorobenzyl)-9H-carbazole | 0.028 | 91.2 (3) | iucr.org |
| 3,6-dibromo-9-(4-tert-butylbenzyl)-9H-carbazole | 0.0077 and 0.0089 (two molecules in asymmetric unit) | 78.9 (2) and 81.8 (2) | nih.gov |
| 3,6-dibromo-9-(4-chlorobenzyl)-9H-carbazole | 0.028 | 74.6 (3) | nih.gov |
Intermolecular Interactions and Crystal Packing Motifs
While strong hydrogen bonding donors are absent in 9-benzyl-3-bromo-9H-carbazole, the packing is primarily influenced by van der Waals forces and potentially weak C-H···π and C-H···Br interactions. The absence of strong π-π stacking interactions, due to the near-orthogonal arrangement of the aromatic rings, is a notable feature. rsc.org This lack of strong co-facial π-π stacking is a common characteristic in highly twisted molecular structures and influences the solid-state properties of these materials. rsc.org In some carbazole derivatives, C-H···π and offset π–π interactions are present, contributing to the formation of three-dimensional networks. nih.govnih.gov
Computational and Theoretical Investigations of 9 Benzyl 3 Chloro 9h Carbazole Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying molecular systems. DFT calculations are instrumental in determining the optimized geometry and electronic structure of molecules like 9-benzyl-3-chloro-9H-carbazole.
In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles. A key structural feature of N-benzyl carbazoles is the dihedral angle between the planar carbazole (B46965) ring system and the benzyl (B1604629) group. nih.govnih.gov For the related compound, 9-benzyl-3-bromo-9H-carbazole, this angle has been experimentally determined to be 87.1(2)°. nih.govnih.gov It is highly probable that the chloro-analog would adopt a similarly perpendicular conformation to minimize steric hindrance.
DFT calculations also provide insights into the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in understanding the chemical reactivity and electronic transitions of the molecule. chimicatechnoacta.ru The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its potential as a material for electronic applications. chimicatechnoacta.ru
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations
| Parameter | Predicted Value | Reference Compound Data (9-benzyl-3-bromo-9H-carbazole) |
| C-Cl Bond Length (Å) | ~1.74 | - |
| C-N-C Angle (°) (in carbazole ring) | ~109 | - |
| Dihedral Angle (Carbazole-Benzyl) (°) | ~87 | 87.1(2)° nih.govnih.gov |
| Carbazole Ring System RMS Deviation (Å) | ~0.01 | 0.013 Å nih.govnih.gov |
DFT calculations, particularly when combined with the Gauge-Including Atomic Orbital (GIAO) method, are highly effective in predicting NMR chemical shifts. acs.org This approach has been successfully applied to various carbazole derivatives, including halogenated ones, showing good correlation between theoretical and experimental data. researchgate.netresearchgate.net
For this compound, DFT/GIAO calculations would predict the 1H and 13C NMR chemical shifts. The accuracy of these predictions, especially for carbon atoms bonded to heavy halogens, can be significantly improved by incorporating relativistic effects. researchgate.netresearchgate.net For instance, in a study on 3,6-diiodo-9-ethyl-9H-carbazole, relativistic calculations reduced the deviation from experimental values for the iodine-bonded carbons from 44.3 ppm to 4.25 ppm. researchgate.net A similar, though less pronounced, effect would be expected for the chlorine-substituted carbon in the target molecule.
Table 2: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) (DFT/GIAO) |
| C-3 (C-Cl) | 115-120 |
| C-9a | 139-141 |
| C-4a | 122-124 |
| Benzyl CH2 | 46-48 |
Note: These values are hypothetical and for illustrative purposes, based on trends observed in related carbazole structures. researchgate.netresearchgate.net The actual values would need to be determined by specific calculations for this molecule.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape.
Quantum Chemical Studies of Reactivity and Reaction Mechanisms
Quantum chemical methods are essential for investigating the reactivity of a molecule and the mechanisms of its reactions. By analyzing the electronic structure and energy surfaces, researchers can predict the most likely sites for electrophilic and nucleophilic attack, as well as the transition states and energy barriers of chemical reactions. chimicatechnoacta.ru
For this compound, quantum chemical studies could elucidate the reactivity of the carbazole ring, which is known to undergo electrophilic substitution. The presence of the electron-withdrawing chlorine atom at the 3-position and the bulky benzyl group at the 9-position would modulate the reactivity of the carbazole nucleus. The calculated molecular electrostatic potential (MEP) map would visually indicate the electron-rich and electron-poor regions of the molecule, highlighting potential sites for chemical reactions.
In Silico Modeling for Structure-Activity Relationship (SAR) Prediction
In silico modeling encompasses a range of computational techniques used to predict the biological activity of a molecule based on its structure. Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, and computational models can significantly accelerate this process.
For this compound, SAR studies would involve comparing its predicted properties and activities with a series of related carbazole derivatives. nih.gov Research on similar compounds has shown that the nature and position of substituents on the carbazole core are crucial for their biological effects, such as cytotoxic or antimicrobial activities. nih.govtandfonline.comsamipubco.com For instance, studies on α-carboline derivatives revealed that a substituted benzyl group at the N-9 position was critical for maximal cytotoxic activity. nih.gov By systematically modifying the structure of this compound in silico (e.g., by changing the halogen, or the substitution pattern on the benzyl group) and calculating relevant molecular descriptors, a predictive SAR model could be developed.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or a nucleic acid. nih.gov This method is widely used in drug design to understand the binding mode of a potential drug and to estimate its binding affinity. mdpi.comresearchgate.netsemanticscholar.org
Given that various carbazole derivatives have shown promise as anticancer and antimicrobial agents, molecular docking studies could be employed to investigate the potential of this compound as a therapeutic agent. These studies would involve docking the optimized structure of the molecule into the active site of a relevant biological target. For example, if investigating its potential as an anticancer agent, it could be docked into the active site of proteins like tubulin or specific kinases. researchgate.net The results would provide a binding score, which is an estimate of the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Structure Activity Relationship Sar Studies Within 9 Benzyl 3 Chloro 9h Carbazole Derivatives
Impact of Substitution at the Benzyl (B1604629) Moiety on Biological Activity
The benzyl group attached to the nitrogen at position 9 of the carbazole (B46965) ring serves as a crucial site for modification, with substitutions on its phenyl ring profoundly affecting the molecule's interaction with biological targets.
The introduction of halogen atoms to the benzyl moiety has been a key strategy in modulating the activity of carbazole derivatives. Studies on various series of these compounds have provided detailed insights into the effects of halogenation.
For instance, in a series of 9H-carbazole derivatives containing an N-benzyl-1,2,3-triazole moiety designed as acetylcholinesterase (AChE) inhibitors, the position and nature of the halogen on the benzyl ring were critical. ssu.ac.irnih.gov Small halogen atoms like fluorine were more favorable than chlorine at the ortho and meta positions. ssu.ac.irnih.gov Specifically, a 2-fluoro substitution resulted in higher potency compared to the unsubstituted analog, whereas a 2-chloro group diminished the activity. ssu.ac.ir However, at the para position, both fluorine and chlorine had a similar effect, which generally led to decreased activity. ssu.ac.ir The addition of a second chlorine atom at the ortho position (as in a 2,4-dichloro derivative) was found to increase the anti-AChE activity compared to a single 4-chloro substitution. ssu.ac.ir
In the context of antimicrobial agents, the effect of halogenation can be different. Some findings suggest that electron-withdrawing groups like halides can lower antimicrobial activity. echemcom.comechemcom.com However, other studies show a more complex relationship. For example, in a series of carbazole derivatives tested for antimicrobial activity, 2,4-dichloro substitution on the phenyl ring was found to be highly effective, superior to single halogen substitutions. srce.hr In anti-inflammatory activity, 9-(2-chlorobenzyl) and 9-(4-chlorobenzyl) derivatives of 3-hydroxymethylcarbazole were identified as particularly potent inhibitors of neutrophil degranulation. airitilibrary.com
The following table summarizes the influence of halogen substitutions on the benzyl group on the anti-AChE activity of N-benzyl-triazole-carbazole derivatives.
| Compound ID | Benzyl Substitution | IC50 (µM) against AChE |
| 6a | 2-Fluoro | 3.8 |
| 6b | 2-Chloro | 5.1 |
| 6i | 3-Fluoro | 3.5 |
| 6j | 4-Fluoro | 9.0 |
| 6k | 4-Chloro | 9.0 |
| 6o | 2,4-Dichloro | 4.6 |
| 6p | Unsubstituted | 3.5 |
| Data sourced from a study on 9H-carbazole derivatives as AChE inhibitors. ssu.ac.ir |
Electron-donating groups such as methyl and methoxy (B1213986) at the ortho or meta positions of the benzyl ring have been shown to be well-tolerated or even improve biological activity. ssu.ac.irnih.gov In the pursuit of AChE inhibitors, a 2-methylbenzyl derivative was the most active compound in its series, showing a significant improvement over the unsubstituted version. ssu.ac.ir Similarly, 3-methyl and 3-methoxy substitutions also resulted in potent compounds, with both groups having an equal effect on activity. ssu.ac.ir
Conversely, placing substituents at the para position of the benzyl ring, regardless of their nature (including methyl, methoxy, and nitro groups), generally diminishes activity, which may be attributed to steric hindrance. ssu.ac.ir In the context of antimicrobial carbazole derivatives, a 4-methyl substitution on the phenyl ring showed better activity than other single halogen substitutions but was less effective than a 2,4-dichloro substitution. srce.hr The presence of a simple phenyl group (as part of a larger substituent) was found to be the most effective for antimicrobial activity in one study. srce.hr
| Compound ID | Benzyl Substitution | IC50 (µM) against AChE |
| 6c | 2-Methyl | 1.93 |
| 6g | 3-Methyl | 2.3 |
| 6h | 3-Methoxy | 2.3 |
| 6l | 4-Methyl | 10.5 |
| 6m | 4-Methoxy | 27.4 |
| 6p | Unsubstituted | 3.5 |
| Data sourced from a study on 9H-carbazole derivatives as AChE inhibitors. ssu.ac.ir |
Role of the Carbazole Core Substitutions (e.g., at C-3, C-6) on Activity
Substitutions on the carbazole ring itself are fundamental to the molecule's biological function. The positions C-3 and C-6 are frequently targeted for modification and have been shown to be critical for various activities.
For antibacterial applications, functionalization at the C-3 and C-6 positions of the carbazole nucleus has been reported to yield better activity compared to substitutions at the C-2 and C-7 positions. echemcom.comsamipubco.com For instance, a series of 6-chloro-9H-carbazole derivatives demonstrated notable antimicrobial potential. srce.hr Similarly, studies on anti-HIV activity of chlorinated 1,4-dimethyl-9H-carbazoles found that the position of the chlorine atom was vital; a chlorine at position 7 resulted in greater activity, whereas substitution at position 8 led to only moderate activity. mdpi.com
The introduction of a methoxy group at position 7 of the carbazole moiety has been shown to have a dramatic effect, increasing the EC50 value by 30-fold in one study on glioblastoma cells, indicating a crucial interaction site. nih.gov Furthermore, theoretical studies on 9-benzyl-3,6-diiodo-9H-carbazole highlight the significant electronic effects that halogens on the carbazole core can impart. researchgate.net
Conformational Flexibility and Its Correlation with Biological Response
The three-dimensional arrangement of the 9-benzyl-3-chloro-9H-carbazole scaffold, particularly the orientation of the benzyl ring relative to the carbazole plane, is a key determinant of its biological activity.
Crystallographic studies of 9-benzyl-3-bromo-9H-carbazole show that the carbazole ring system is essentially planar. nih.gov The phenyl ring of the benzyl group is oriented almost perpendicular to this plane, with a measured dihedral angle of 87.1(2)°. nih.gov This perpendicular conformation is a common feature in related structures and influences how the molecule fits into the binding pockets of target proteins. nih.govnih.gov
Molecular docking studies of carbazole-based butyrylcholinesterase (BChE) inhibitors have revealed that this specific conformation allows the molecule to interact with multiple sites within the enzyme, including the peripheral site, the catalytic site, and the choline-binding site. nih.gov The carbazole moiety often engages in π-π stacking interactions with aromatic amino acid residues in the active site, while the substituted benzyl group can form additional interactions, anchoring the inhibitor. nih.gov The flexibility of the linker between the carbazole and the benzyl group, along with the rotational freedom of the benzyl ring itself, allows the molecule to adopt an optimal conformation for binding, which is essential for a potent biological response. nih.govnih.gov
Future Research Directions and Translational Potential
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future development of 9-benzyl-3-chloro-9H-carbazole and its analogs heavily relies on the innovation of synthetic methodologies that are not only efficient but also environmentally sustainable. Traditional methods for carbazole (B46965) synthesis often require harsh conditions and produce significant waste. tandfonline.com Modern research is focused on overcoming these limitations through advanced catalytic systems and novel reaction pathways.
Key strategies for future synthetic development include:
Transition-Metal Catalysis: Palladium- and copper-catalyzed reactions have become powerful tools for constructing the carbazole nucleus. nih.govorganic-chemistry.org Future work will likely focus on developing more robust catalysts that allow for C-H activation and C-N coupling reactions under milder conditions, reducing the need for pre-functionalized starting materials. nih.govpolyu.edu.hk Rhodium-catalyzed benzannulation of alkyne-tethered indoles is another promising avenue for creating complex carbazole structures. nih.gov
Green Chemistry Approaches: The use of sustainable methodologies is a growing priority. This includes the application of ionic liquids as recyclable catalytic solvents, which can improve selectivity and yield. rsc.org Metal-free synthesis strategies, such as those mediated by sunlight or employing inexpensive catalysts like ammonium (B1175870) iodide (NH₄I), are also gaining traction for their cost-effectiveness and reduced environmental impact. nih.govorganic-chemistry.org
| Synthetic Strategy | Key Features | Advantages | Reference |
|---|---|---|---|
| Palladium-Catalyzed C-H Activation | Intramolecular cyclization of biphenyls. | Efficient, mild conditions, avoids pre-functionalization. | nih.gov |
| Rhodium-Catalyzed Benzannulation | Cyclization of alkyne-tethered indoles. | High regioselectivity and versatility. | nih.gov |
| Three-Component Annulation | Reaction of indoles, bromoacetaldehyde (B98955) dimethyl acetal, and 1,3-dicarbonyl compounds. | One-pot synthesis, rapid access to diverse structures. | rsc.org |
| Diels-Alder Reaction | Cycloaddition of indole-based dienes and dienophiles. | Powerful tool for constructing complex molecular architectures. | metu.edu.tr |
| Ionic Liquid-Mediated Synthesis | Use of imidazolium-based ionic liquids as catalysts/solvents. | Green, recoverable, high-yielding, and selective. | rsc.org |
Advanced Mechanistic Studies of Biological Activities at a Molecular Level
Carbazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govijrpc.comnih.gov For this compound, future research will need to move beyond preliminary screening to elucidate the precise molecular mechanisms underlying its effects. Understanding how these compounds interact with biological targets is crucial for their development as therapeutic agents.
Future mechanistic investigations will likely focus on:
Anticancer Mechanisms: Many carbazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and arresting the cell cycle. mostwiedzy.plnih.gov Advanced studies will aim to identify the specific cellular pathways involved. For example, some derivatives function as topoisomerase II inhibitors, while others disrupt mitochondrial homeostasis, leading to cancer cell death. ijrpc.comnih.gov Investigating the interaction with targets like the Rho GTPase Rac1, which is involved in cancer cell migration, is another critical area. nih.govnih.gov
Neuroprotective Effects: Certain N-substituted carbazoles have shown considerable neuroprotective abilities, potentially through antioxidant activity. nih.gov Future work should explore these mechanisms in greater detail, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.gov
Antimicrobial Action: The introduction of specific moieties, such as 1,2,4-triazole (B32235) or imidazole, can enhance the antimicrobial efficacy of the carbazole scaffold. nih.gov Mechanistic studies could reveal how these derivatives disrupt microbial cell walls, inhibit essential enzymes, or interfere with other vital processes in bacteria and fungi. nih.gov
Rational Design of New Carbazole Derivatives with Improved Efficacy and Selectivity
Building on mechanistic insights, the rational design of new derivatives of this compound will be a key driver of innovation. By systematically modifying the core structure, researchers can optimize its pharmacological properties, aiming for enhanced potency against specific targets while minimizing off-target effects.
Key principles for the rational design of future carbazole derivatives include:
Structure-Activity Relationship (SAR) Studies: A primary goal is to establish clear relationships between the chemical structure of a compound and its biological activity. frontiersin.org For instance, research has shown that increasing molecular flexibility by adding rotatable bonds can improve the binding of carbazole derivatives to their target receptors and enhance their inhibitory activity. frontiersin.org
Target-Oriented Design: As specific biological targets are identified, new derivatives can be designed to bind with higher affinity and selectivity. Based on the known Rac1 inhibitor EHop-016, which contains a carbazole group, new derivatives have been designed to mimic its "U-shaped" conformation, leading to improved efficacy. nih.govnih.gov
Computational Modeling: Molecular docking and other computational tools can predict how a designed molecule will interact with a target protein. researchgate.net This in-silico approach allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.
| Derivative Class | Design Strategy | Biological Target/Activity | Reference |
|---|---|---|---|
| EHop-016 Analogs | Maintain carbazole group; replace pyrimidine (B1678525) core to mimic "U-shaped" conformation. | Inhibition of Rac1 GTPase for anti-migratory effects in cancer. | nih.govnih.gov |
| Carbazole-Rhodanine Conjugates | Combine carbazole and rhodanine (B49660) moieties. | Topoisomerase II inhibition for anticancer activity. | ijrpc.com |
| 9-(pyrimidin-2-yl)-9H-carbazole Derivatives | Introduce a pyrimidine ring at the N-9 position. | Disruption of mitochondrial homeostasis in lung adenocarcinoma. | nih.gov |
| N-substituted Carbazoles with Triazole/Imidazole | Functionalization at the nitrogen atom with heterocyclic rings. | Enhanced antifungal and antibacterial activity. | nih.gov |
Exploration of Emerging Applications in Sensing and Advanced Materials Science
Beyond their therapeutic potential, the unique electronic and optical properties of the carbazole core make it an excellent building block for advanced materials. tandfonline.comnbinno.com The future of this compound extends into materials science, with promising applications in chemical sensing and optoelectronics.
Emerging applications in this domain include:
Fluorescent Sensors: The rigid, planar, and electron-rich structure of carbazole makes it an ideal fluorophore. rsc.org Carbazole derivatives have been successfully developed as highly selective and sensitive fluorescent sensors for detecting metal ions, such as Cu²⁺ and Fe³⁺. springerprofessional.denih.govresearchgate.net A 9-benzyl-9H-carbazole derivative has been specifically designed as a chemosensor for recognizing cerium (Ce³⁺) and other rare earth cations. clockss.org Future research will likely expand this to the detection of other environmentally or biologically important analytes.
Advanced Materials for Optoelectronics: Carbazole-based materials are pivotal in the development of organic light-emitting diodes (OLEDs) and solar cells. metu.edu.trmdpi.com Their inherent properties, including high thermal stability, rigidity, and electron-donating nature, make them excellent candidates for hole-transport materials and emitters in these devices. nbinno.commdpi.com The ability to easily functionalize the carbazole skeleton allows for the fine-tuning of its photophysical properties for specific applications. nbinno.commdpi.com
Porous Organic Polymers: Carbazole derivatives are being used as building blocks for microporous organic polymers (MOPs). polyu.edu.hknih.gov These materials possess high chemical and physical stability and have potential applications in gas storage and separation, particularly for capturing carbon dioxide. polyu.edu.hknih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 9-benzyl-3-chloro-9H-carbazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via N-alkylation of 3-chloro-9H-carbazole using benzyl halides (e.g., benzyl chloride) under reflux in aprotic solvents like toluene or dichloromethane. A modified Friedel-Crafts alkylation approach with Lewis acid catalysts (e.g., AlCl₃) may enhance regioselectivity . Optimize stoichiometry (1:1.2 molar ratio of carbazole to benzyl halide) and reaction time (3–6 hours at 45–60°C). Purification via recrystallization (ethanol or hexane) or silica gel chromatography (cyclohexane:ethyl acetate, 97:3) improves purity . Monitor progress using TLC (Rf ~0.5 in 9:1 hexane:EtOAc) and confirm structure via (δ 5.5–5.7 ppm for benzyl CH₂) .
Q. What safety protocols are critical when handling 3-chloro-substituted carbazoles like this compound?
- Methodological Answer : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust/aerosols. Store away from ignition sources due to flash points >200°C . In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Dispose of waste via controlled incineration or authorized chemical disposal facilities .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Purity : HPLC (C18 column, acetonitrile/water gradient) or GC-MS (electron ionization mode).
- Structural Confirmation : (e.g., aromatic protons at δ 7.2–8.3 ppm), FT-IR (C-Cl stretch ~550–600 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
- Crystallinity : X-ray diffraction (single-crystal) with SHELX software for refinement .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what functionals are most accurate?
- Methodological Answer : Density-functional theory (DFT) with the B3LYP hybrid functional and 6-311G(d,p) basis set reliably models HOMO-LUMO gaps and charge distribution. For accurate asymptotic behavior of exchange-energy density, Becke’s 1988 functional (e.g., B88) is recommended . Compare computational results with experimental UV-Vis spectra (λmax ~300–350 nm) and cyclic voltammetry (oxidation potentials) to validate electronic transitions .
Q. How do structural modifications (e.g., benzyl vs. hexyl substituents) influence the photophysical properties of chloro-carbazole derivatives?
- Methodological Answer : Substituent effects can be studied via time-dependent DFT (TD-DFT) and experimental spectroscopy. For example, bulky benzyl groups increase steric hindrance, reducing aggregation in thin films, while electron-withdrawing Cl atoms enhance charge transport. Compare fluorescence quantum yields (via integrating sphere) and thermal stability (TGA/DSC) across derivatives .
Q. What strategies resolve contradictions in reactivity data between alkylation and arylation pathways for carbazole derivatives?
- Methodological Answer :
- Controlled Experiments : Vary solvents (polar vs. nonpolar), catalysts (e.g., TBAB for phase transfer), and temperature. For example, alkylation in toluene at 45°C favors mono-substitution, while higher temperatures promote di-alkylation .
- Mechanistic Probes : Use -labeling or kinetic isotope effects to identify rate-determining steps.
- Cross-Validation : Compare NMR/X-ray data with computational intermediates (e.g., transition state modeling in Gaussian) .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations of this compound?
- Methodological Answer : Refine single-crystal X-ray data using SHELXL (monoclinic P2₁/c space group typical for carbazoles). Validate against Cambridge Structural Database (CSD) entries for analogous compounds. Address thermal motion artifacts by collecting data at 100 K and applying multi-scan absorption corrections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
